molecular formula C9H14N2O B1486735 6-Butyl-2-methylpyrimidin-4-ol CAS No. 90565-52-9

6-Butyl-2-methylpyrimidin-4-ol

Cat. No.: B1486735
CAS No.: 90565-52-9
M. Wt: 166.22 g/mol
InChI Key: AXEMLUSLEZODLY-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 2, and a butyl chain at position 6.

Properties

IUPAC Name

4-butyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h6H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEMLUSLEZODLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methylpyrimidin-4-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as butylamine and acetic acid.

  • Condensation Reaction: These materials undergo a condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the pyrimidinol ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The pyrimidinol ring can undergo substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 6-Butyl-2-methylpyrimidin-4-one.

  • Reduction: Formation of 6-Butyl-2-methylpyrimidin-4-amine.

  • Substitution: Formation of various substituted pyrimidinol derivatives.

Scientific Research Applications

6-Butyl-2-methylpyrimidin-4-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Butyl-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol

  • Substituents : Butyl (position 5), thiol (position 2), methoxymethyl (position 6).
  • Key Differences: The butyl group at position 5 (vs. The thiol group at position 2 introduces reactivity (e.g., susceptibility to oxidation) compared to the target’s inert methyl group. Methoxymethyl at position 6 increases polarity, enhancing aqueous solubility relative to the target’s butyl chain.

6-Methyl-2-(methylamino)pyrimidin-4-ol

  • Substituents: Methyl (position 6), methylamino (position 2).
  • Key Differences: The methylamino group at position 2 provides hydrogen-bonding capability, improving solubility in polar solvents. Shorter alkyl chain (methyl vs. butyl) at position 6 reduces lipophilicity, making this compound less suited for lipid-rich environments.

6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol

  • Substituents : Methoxymethyl (position 6), 3-methylphenyl (position 2).
  • Key Differences :
    • The aromatic 3-methylphenyl group enhances π-π stacking interactions, beneficial for targeting aromatic receptors in drug design.
    • Methoxymethyl at position 6 balances lipophilicity with moderate polarity, contrasting with the target’s purely alkyl substituents.

6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol

  • Substituents : Phenylsulfanylmethyl (position 6), pyridinyl (position 2).
  • Key Differences: The pyridinyl group introduces basicity, enabling pH-dependent solubility and salt formation.

4-Methyl-6-(methylthio)pyrimidin-2-ol

  • Substituents : Methyl (position 4), methylthio (position 6).
  • Key Differences :
    • Substituents at positions 4 and 6 (vs. 2 and 6 in the target) alter electronic distribution and tautomerism.
    • Methylthio (thioether) offers stability compared to thiols while retaining hydrophobic character.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties
6-Butyl-2-methylpyrimidin-4-ol C₉H₁₄N₂O 166.22 2-Me, 6-Bu Moderate lipophilicity, oxidative stability
5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol C₁₁H₁₈N₂O₂S 242.34 5-Bu, 2-SH, 6-MeOCH₂ Polar, redox-sensitive
6-Methyl-2-(methylamino)pyrimidin-4-ol C₆H₉N₃O 139.16 6-Me, 2-NHMe High solubility, H-bond donor
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol C₁₄H₁₆N₂O₂ 244.29 6-MeOCH₂, 2-PhMe Aromatic interactions, balanced polarity
6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol C₁₆H₁₃N₃OS 295.36 6-PhSCH₂, 2-Pyridyl Bulky, metal-coordination potential
4-Methyl-6-(methylthio)pyrimidin-2-ol C₆H₈N₂OS 156.20 4-Me, 6-MeS Thioether stability, hydrophobic

Biological Activity

6-Butyl-2-methylpyrimidin-4-ol is a pyrimidine derivative with potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This compound has garnered interest due to its structural features that may contribute to its biological efficacy.

The molecular formula of this compound is C9H14N2O, with a molecular weight of approximately 166.22 g/mol. Its structure includes a hydroxyl group at the 4-position and a butyl group at the 6-position of the pyrimidine ring, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
CAS Number228113-66-4
InChI KeyInChI=1S/C9H14N2O

Anti-inflammatory Properties

Pyrimidine derivatives are known for their anti-inflammatory effects. The presence of hydroxyl groups in such compounds often correlates with the inhibition of pro-inflammatory cytokines. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, indicating that this compound may possess similar capabilities.

Anticancer Potential

While direct studies on the anticancer effects of this compound are scarce, the structural characteristics of pyrimidines suggest a potential for inhibiting cancer cell proliferation. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial activity significantly. Although this compound was not specifically tested, its structural similarities suggest it could exhibit comparable effects.

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory mechanisms of pyrimidine derivatives demonstrated that these compounds could inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators. This finding supports the hypothesis that this compound may also exert anti-inflammatory effects through similar mechanisms.

Table 2: Summary of Biological Activities in Related Pyrimidine Compounds

Compound NameActivity TypeObserved Effects
EthirimolAntifungalInhibits fungal growth
DimethirimolAntimicrobialEffective against multiple bacterial strains
Various PyrimidinesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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